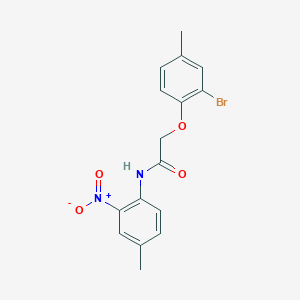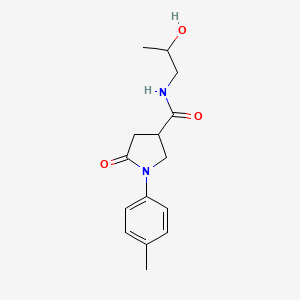
2-(2-bromo-4-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromo-4-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide, also known as BMN-673 or talazoparib, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP). It is a small molecule drug that is currently being investigated for its potential use in the treatment of cancer.
Mecanismo De Acción
2-(2-bromo-4-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide selectively binds to and inhibits the activity of PARP1 and PARP2, which are enzymes that are involved in the repair of DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which can result in cell death. This compound has been shown to be particularly effective in cancer cells that have defects in DNA repair pathways, such as those with BRCA mutations.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies. In addition to its effects on DNA repair, the drug has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2-bromo-4-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide is its specificity for PARP1 and PARP2, which allows for targeted inhibition of these enzymes without affecting other cellular processes. However, one limitation of the drug is its potential toxicity to normal cells, as PARP is also involved in the repair of DNA damage in non-cancerous cells. Additionally, the development of resistance to this compound has been observed in some cancer cell lines.
Direcciones Futuras
There are several potential future directions for the development of 2-(2-bromo-4-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide. One area of focus is the identification of biomarkers that can predict response to the drug, which could help to personalize treatment for individual patients. Another area of interest is the development of combination therapies that can enhance the anti-tumor activity of this compound. Finally, further investigation is needed to better understand the mechanisms of resistance to the drug and to develop strategies to overcome this resistance.
Métodos De Síntesis
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide involves a multi-step process that starts with the reaction of 2-bromo-4-methylphenol with potassium carbonate in dimethylformamide to form 2-bromo-4-methylphenoxide. This is then reacted with 4-methyl-2-nitroaniline in the presence of copper(I) iodide and cesium carbonate to form the intermediate product, this compound. The final step involves the reduction of the nitro group to form the active compound, this compound.
Aplicaciones Científicas De Investigación
2-(2-bromo-4-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide has shown promising results in preclinical studies and is currently being investigated in clinical trials for its potential use in the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer. The drug works by inhibiting PARP, an enzyme that is involved in DNA repair. By inhibiting PARP, this compound can cause cancer cells to accumulate DNA damage, leading to their death.
Propiedades
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-10-4-6-15(12(17)7-10)23-9-16(20)18-13-5-3-11(2)8-14(13)19(21)22/h3-8H,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFWBKDFTJGGMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,3,3-tetrafluoropropyl 5-[(5-ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate](/img/structure/B4896722.png)

![3-(3,4-dimethoxyphenyl)-11-(2-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4896730.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(4-pyridinylthio)acetamide](/img/structure/B4896741.png)
![N-[(3,4-dimethoxyphenyl)acetyl]-3-methoxy-O-methyltyrosine](/img/structure/B4896742.png)
![N-[4-(aminocarbonyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4896754.png)


![N-(4-fluorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4896769.png)
![5-[(4-chlorophenyl)sulfonyl]-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4896777.png)
![1-{4-[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B4896780.png)
![5-{5-(benzoylamino)-3-[4-(benzoylamino)phenyl]-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B4896790.png)
![2-((1-adamantylmethyl){[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B4896821.png)
![(3R*,4R*)-1-[2-(cyclopentyloxy)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4896830.png)